molecular formula C13H20N4O2 B6146145 tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 2138009-19-3

tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B6146145
CAS RN: 2138009-19-3
M. Wt: 264.3
InChI Key:
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Description

Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate (TBPPC) is a compound that has been studied for a variety of scientific research applications. The compound is composed of a tert-butyl group, a pyrimidine ring, and a piperazine ring with a carboxylate group. It has been studied for its potential as a therapeutic agent, as well as its ability to act as a catalyst in organic synthesis. In

Scientific Research Applications

Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. It has been studied for its ability to reduce inflammation, as well as its potential to act as an anti-cancer agent. It has also been studied for its ability to act as a catalyst in organic synthesis, as it can facilitate the formation of carbon-carbon bonds.

Mechanism of Action

Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate is thought to act as a therapeutic agent by inhibiting the activity of certain enzymes involved in inflammation. It is also believed to act as an anti-cancer agent by targeting specific proteins involved in cell proliferation and apoptosis. As a catalyst, tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate is thought to facilitate the formation of carbon-carbon bonds by forming a complex with the reactants, which helps to stabilize the reaction.
Biochemical and Physiological Effects
tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate has been shown to reduce inflammation in animal models, as well as to inhibit the growth of certain cancer cell lines. In addition, it has been shown to increase the efficiency of certain organic reactions.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a catalyst in organic synthesis. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. However, it is important to note that tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate is not yet approved for therapeutic use, and further research is needed to determine its safety and efficacy.

Future Directions

The potential applications of tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate are vast and further research is needed to fully understand its potential. Possible future directions include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential for use as a catalyst in organic synthesis. In addition, further research is needed to determine the safety and efficacy of tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate in humans. Finally, further research is needed to explore the potential of tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate as a therapeutic agent for other diseases and conditions.

Synthesis Methods

Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate can be synthesized through a two-step process. The first step involves the condensation of 2-aminopyrimidine with tert-butyl isocyanate to form an intermediate, 4-tert-butyl-2-amino-5-methylpyrimidine. The second step involves the reaction of the intermediate with an acid chloride, such as piperazine-1-carboxylic acid chloride, to form tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate involves the reaction of tert-butyl 3-(2-bromoacetyl)pyrimidine-2-carboxylate with piperazine in the presence of a base to form the intermediate tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate. The intermediate is then treated with a strong acid to remove the tert-butyl protecting group and yield the final product.", "Starting Materials": [ "tert-butyl 3-(2-bromoacetyl)pyrimidine-2-carboxylate", "piperazine", "base", "strong acid" ], "Reaction": [ "Step 1: tert-butyl 3-(2-bromoacetyl)pyrimidine-2-carboxylate is added to a solution of piperazine and base in a suitable solvent.", "Step 2: The reaction mixture is stirred at a suitable temperature for a suitable time to form the intermediate tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate.", "Step 3: The intermediate is treated with a strong acid, such as hydrochloric acid, to remove the tert-butyl protecting group and yield the final product tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate.", "Step 4: The final product is purified by standard techniques, such as column chromatography, to obtain the pure compound." ] }

CAS RN

2138009-19-3

Product Name

tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate

Molecular Formula

C13H20N4O2

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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